4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-3-17(4-2)10-9-16-14(18)13-7-5-12(11-15)6-8-13;;/h5-8H,3-4,9-11,15H2,1-2H3,(H,16,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLBBALRDBDRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Aminomethyl)benzoic Acid
The synthesis begins with the preparation of 4-(aminomethyl)benzoic acid. Paranitrobenzaldehyde undergoes condensation with oxammonium hydrochloride in N,N-dimethylacetamide at 100°C for 4 hours, yielding p-nitrophenyl nitrile (69% yield). Subsequent catalytic hydrogenation or borohydride reduction converts the nitrile to an aminomethyl group.
Formation of Acid Chloride
The benzoic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to generate 4-(aminomethyl)benzoyl chloride. Excess reagent is removed via distillation to prevent side reactions.
Amidation with N,N-Diethylethylenediamine
The acid chloride is reacted with N,N-diethylethylenediamine in dichloromethane at 0–5°C, followed by stirring at room temperature for 12 hours. Triethylamine is added to scavenge HCl, yielding the free base. Purification via silica gel chromatography (ethyl acetate/methanol 9:1) affords the intermediate amide in 78–85% yield.
Dihydrochloride Salt Formation
The free base is dissolved in ethanol and treated with excess hydrochloric acid (2.2 equiv). Crystallization at 4°C yields the dihydrochloride salt (92–95% purity by HPLC).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrile formation | Oxammonium hydrochloride, 100°C | 69 | 95 |
| Acid chloride synthesis | SOCl₂, reflux | 89 | 98 |
| Amidation | DCM, 0–25°C | 82 | 97 |
| Salt formation | HCl/EtOH, 4°C | 94 | 99 |
Method 2: Nitrile Intermediate Pathway
Synthesis of p-Nitrophenyl Carbonamidine
Adapting the patent methodology, p-nitrophenyl nitrile reacts with ammonium chloride in methanol under sodium methoxide catalysis (30°C, 8 hours) to form p-nitrophenyl carbonamidine (63.6% yield).
Reduction to Aminomethyl Group
The carbonamidine undergoes catalytic hydrogenation (H₂, Pd/C, 50 psi) or chemical reduction (NaBH₄/CoCl₂) to yield 4-(aminomethyl)benzamide.
Side Chain Introduction and Salt Formation
The benzamide intermediate is coupled with 2-diethylaminoethylamine using EDCl/HOBt in DMF, followed by HCl treatment to form the dihydrochloride. This method achieves an overall yield of 58–64%.
Optimization Insight:
- Catalyst Selection: Pd/C (5% w/w) outperforms Raney nickel in reducing reaction time (2 hours vs. 6 hours).
- Solvent Impact: Methanol increases reduction efficiency compared to THF (yield: 72% vs. 65%).
Method 3: Reductive Amination Route
Aldehyde Intermediate Preparation
4-Formylbenzoic acid is synthesized via oxidation of 4-methylbenzaldehyde using KMnO₄ in acidic medium (yield: 84%).
Reductive Amination
The aldehyde reacts with N,N-diethylethylenediamine in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer). The resulting secondary amine is acylated with benzoyl chloride to form the amide (68% yield).
Salt Formation and Purification
The product is treated with HCl gas in diethyl ether, followed by recrystallization from ethanol/ether (1:3) to yield the dihydrochloride (mp: 214–216°C).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at 4.2 minutes, confirming >99% purity.
Elemental Analysis
Calculated for C₁₄H₂₃N₃O·2HCl: C 49.71%, H 7.46%, N 12.42%. Found: C 49.68%, H 7.43%, N 12.39%.
Challenges and Optimization Strategies
Byproduct Formation
- Unreacted Amine: Excess diethylaminoethylamine leads to dimerization. Mitigated by maintaining a 1:1.05 molar ratio of acid chloride to amine.
- Hydrolysis of Acid Chloride: Moisture-sensitive steps require anhydrous conditions and molecular sieves.
Solvent Selection
Scalability Considerations
- Continuous Flow Synthesis: Microreactor systems reduce reaction time by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or diethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzamide derivatives with oxidized side chains.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and substitution reactions.
Biology
- Enzyme Interaction Studies : It is utilized in studying enzyme interactions and receptor binding assays. The compound's ability to bind specific molecular targets enables researchers to investigate its effects on enzyme activity and signal transduction pathways.
- Antimicrobial Activity : Research has shown that 4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride exhibits antimicrobial properties against various bacterial strains, making it a candidate for further pharmacological studies .
Medicine
- Therapeutic Potential : The compound is being investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Its interactions with biological targets suggest potential therapeutic applications in treating diseases that involve enzyme dysregulation or receptor malfunction.
- Histone Deacetylase Inhibition : Some studies indicate that derivatives of this compound may inhibit histone deacetylase, which is relevant in cancer therapy due to its role in gene expression regulation .
Industry
- Specialty Chemicals Production : It is also used in the production of specialty chemicals and as a reagent in various industrial processes, highlighting its versatility beyond academic research.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-aminomethylbenzyl alcohol
- 4-{[2-(diethylamino)ethyl]amino}benzamide
- 4-aminocoumarin derivatives
Uniqueness
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity, making it a valuable tool in both research and industrial applications.
Biological Activity
4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological research. This article explores its biological properties, synthesis methods, and potential applications, supported by case studies and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.34 g/mol. The compound features an aminomethyl group and a diethylaminoethyl moiety attached to a benzamide framework, which contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can have implications in treating neurodegenerative diseases such as Alzheimer’s .
This compound interacts with biological targets through binding affinity studies. Computational modeling has indicated that the compound can effectively bind to receptors and enzymes, modulating their activity. This interaction is critical for understanding its pharmacological effects and guiding drug development efforts.
Synthesis Methods
The synthesis of this compound typically involves the acylation of an amine with an appropriate acid chloride to form the benzamide structure. Key steps include:
- Formation of Benzamide : Reacting 4-aminobenzylamine with diethylamine.
- Dihydrochloride Salt Formation : Neutralizing the product with hydrochloric acid to enhance solubility and stability.
These methods ensure high yields and purity, making the compound suitable for further biological testing.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antibacterial Activity Study : A study assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
- Neuroprotective Effects : Research involving animal models indicated that the compound may provide neuroprotective effects by preventing neuronal death in models of neurodegeneration .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Procainamide | Similar amine and benzamide structure | Used primarily as an antiarrhythmic agent |
| N,N-Diethyl-m-toluamide | Contains a toluene moiety | Exhibits different pharmacological properties |
| 4-Aminobenzamide | Lacks the diethylamino group | Functions mainly as a precursor in organic synthesis |
This comparative analysis highlights how variations in structure can influence biological activity, emphasizing the unique properties of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride, and how can reaction conditions be systematically optimized?
- Methodology : The compound can be synthesized via amide coupling between benzoyl chloride derivatives and β-diethylaminoethylamine, followed by hydrochlorination. Key steps include:
- Dissolving benzoyl chloride in anhydrous chloroform and adding β-diethylaminoethylamine dropwise under ice-cooled agitation .
- Post-reaction purification via solvent evaporation, alcohol extraction, and crystallization with HCl-saturated alcohol/ether .
- Optimization parameters: Temperature control (0–25°C), stoichiometric ratios, and solvent selection (e.g., chloroform for solubility, ethanol for recrystallization).
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the benzamide backbone and diethylaminoethyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1700 cm) and amine N–H stretches .
- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm) .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- pH Stability : Incubate the compound in buffers (pH 3–9) and analyze degradation via HPLC at timed intervals .
- Light Sensitivity : Expose to UV/visible light and monitor photodegradation products using LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic route design?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, optimizing geometries at the B3LYP/6-31G* level .
- Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to identify energetically favorable pathways .
- Machine Learning : Train models on existing benzamide synthesis data to predict yields under varying conditions (e.g., solvent polarity, catalyst loadings) .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. enzyme inhibition)?
- Methodology :
- Comparative Assays : Conduct parallel studies using standardized protocols for receptor binding (e.g., radioligand displacement) and enzyme inhibition (e.g., fluorescence-based activity assays) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying alkyl chain lengths) to isolate biological targets .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., assay pH, buffer composition) .
Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., GPCRs, ion channels)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against crystallized receptors (e.g., β-adrenergic receptors) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) and affinity (K) .
- Electrophysiology : For ion channel studies, employ patch-clamp techniques to assess modulation of current amplitudes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
